S-(2-methylphenyl) ethanethioate S-(2-methylphenyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 10436-57-4
VCID: VC3827465
InChI: InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3
SMILES: CC1=CC=CC=C1SC(=O)C
Molecular Formula: C9H10OS
Molecular Weight: 166.24 g/mol

S-(2-methylphenyl) ethanethioate

CAS No.: 10436-57-4

Cat. No.: VC3827465

Molecular Formula: C9H10OS

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

S-(2-methylphenyl) ethanethioate - 10436-57-4

Specification

CAS No. 10436-57-4
Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
IUPAC Name S-(2-methylphenyl) ethanethioate
Standard InChI InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3
Standard InChI Key NGPKWOGMRQWAKJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1SC(=O)C
Canonical SMILES CC1=CC=CC=C1SC(=O)C

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named S-[(2-methylphenyl)methyl] ethanethioate under IUPAC guidelines . Alternative designations include thioacetic acid S-(2-methylbenzyl) ester and ethanethioic acid S-[(2-methylphenyl)methyl] ester . The CAS registry number 1624262-05-0 serves as its unique identifier in chemical databases .

Molecular Architecture

Synthesis and Production

Synthetic Pathways

Laboratory synthesis typically employs nucleophilic acyl substitution reactions. A validated protocol involves:

  • Chloride intermediate formation: Reacting 2-methylbenzyl alcohol with chloroacetyl chloride in dichloromethane at 0°C .

  • Thioacetate formation: Treating the chloride intermediate with potassium thioacetate in acetone under ambient conditions .

The reaction sequence achieves yields exceeding 70% after purification via silica gel chromatography .

Reaction Optimization

Key parameters influencing yield:

  • Temperature control: Maintaining 0°C during acylation prevents diacylation byproducts .

  • Solvent selection: Acetone enhances nucleophilicity of thioacetate ions compared to polar aprotic solvents .

  • Stoichiometry: A 1:1.2 molar ratio of chloride to potassium thioacetate maximizes conversion .

Structural and Physicochemical Properties

Spectroscopic Characterization

TechniqueKey Signals
¹H NMRδ 2.33 (s, 3H, Ar-CH₃), 2.43 (s, 3H, S(CO)CH₃), 3.64 (s, 2H, SCH₂), 7.04–7.88 (m, 4H, aromatic)
¹³C NMRδ 30.4 (S(CO)CH₃), 34.4 (SCH₂), 128.9–139.1 (aromatic carbons), 197.3 (C=S)
HRMSm/z 210.0576 [M+H]⁺ (calculated 210.0583)

Computed Physicochemical Parameters

PropertyValueMethodology
XLogP32.5Partition coefficient estimation
Topological Polar Surface42.4 ŲComputational modeling
Hydrogen Bond Acceptors2Cactvs 3.4.6.11
Rotatable Bonds3Conformational analysis

The relatively low polar surface area and moderate lipophilicity (XLogP3 = 2.5) suggest membrane permeability, a desirable trait for bioactive molecules .

Reactivity and Stability Profile

Hydrolytic Susceptibility

The thioester bond undergoes alkaline hydrolysis more readily than oxyesters. In methanol/water (1:1) with 2M KOH at 35°C, complete cleavage occurs within 2 hours, yielding 2-methylbenzyl mercaptan and acetate ions . This lability necessitates anhydrous storage conditions for long-term stability.

Applications and Research Utility

Synthetic Intermediate

The compound serves as a protected thiol precursor in pharmaceutical synthesis. Deprotection under mild basic conditions generates free thiols for subsequent conjugation reactions . Recent studies highlight its utility in preparing metallo-β-lactamase inhibitors, though specific biological data remain unpublished .

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